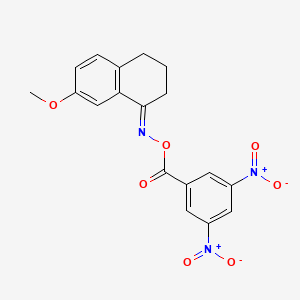![molecular formula C17H15FN2O2S B5714606 N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders, particularly Alzheimer's disease. It belongs to the class of drugs known as gamma-secretase modulators, which have been shown to reduce the production of amyloid beta peptides, a key pathological feature of Alzheimer's disease.
Mecanismo De Acción
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide works by modulating the activity of gamma-secretase, an enzyme complex that is involved in the production of amyloid beta peptides. By reducing the production of these peptides, this compound may help to slow the progression of Alzheimer's disease and improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the levels of amyloid beta peptides in the brain, improving synaptic function, and reducing inflammation. This compound has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide for lab experiments is its specificity for gamma-secretase modulation, which allows for targeted manipulation of amyloid beta peptide production. However, one limitation of this compound is that it may not be effective in all patients with Alzheimer's disease, as the disease is highly heterogeneous and may have multiple underlying causes.
Direcciones Futuras
There are a number of future directions for research on N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide and its potential use in the treatment of Alzheimer's disease and other cognitive disorders. These include:
1. Further clinical trials to evaluate the safety and efficacy of this compound in larger patient populations and over longer periods of time.
2. Studies to identify biomarkers that can predict which patients are most likely to benefit from this compound treatment.
3. Investigations into the potential use of this compound in combination with other drugs, such as anti-inflammatory agents or other gamma-secretase modulators.
4. Studies to better understand the underlying mechanisms of this compound's effects on amyloid beta peptide production and cognitive function.
5. Development of new analogs of this compound with improved pharmacokinetic properties and/or greater potency.
Métodos De Síntesis
The synthesis of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with propyl bromide to form N-propyl-4-fluoroaniline. This is then reacted with thioamide to form N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]aniline, which is then converted to the final product, this compound, through a series of chemical reactions.
Aplicaciones Científicas De Investigación
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of Alzheimer's disease and other cognitive disorders. In preclinical studies, this compound has been shown to reduce the production of amyloid beta peptides and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, this compound has been shown to be safe and well-tolerated, with some evidence of cognitive improvement in patients with mild to moderate Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-2-4-14-15(11-6-8-12(18)9-7-11)19-17(23-14)20-16(21)13-5-3-10-22-13/h3,5-10H,2,4H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFTVOSATXKXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)

![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)